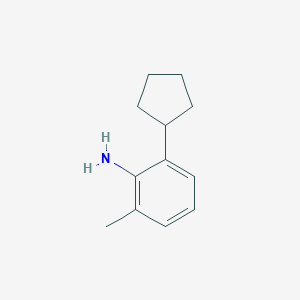
2-Cyclopentyl-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentyl-6-methylaniline is an organic compound that belongs to the class of anilines It is characterized by a cyclopentyl group attached to the second carbon of the benzene ring and a methyl group attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-6-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with cyclopentylamine. Another method includes the reduction of nitroarenes, where the nitro group is reduced to an amine group in the presence of reducing agents such as hydrogen gas and a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration of aromatic compounds followed by reduction. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopentyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-6-methylaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. The pathways involved in its reactions include nucleophilic aromatic substitution and reduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-6-methoxy-isonicotinic acid: Similar in structure but contains a methoxy group instead of an amine group.
2-Isopropyl-6-methylaniline: Similar but has an isopropyl group instead of a cyclopentyl group.
Uniqueness
2-Cyclopentyl-6-methylaniline is unique due to the presence of both a cyclopentyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
127560-39-8 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-cyclopentyl-6-methylaniline |
InChI |
InChI=1S/C12H17N/c1-9-5-4-8-11(12(9)13)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7,13H2,1H3 |
InChI Key |
ONBOBMWVGLBMBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
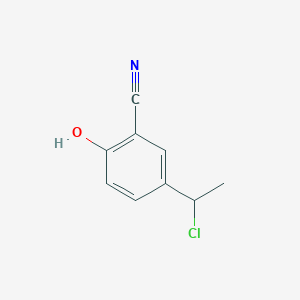
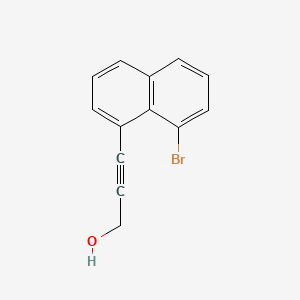

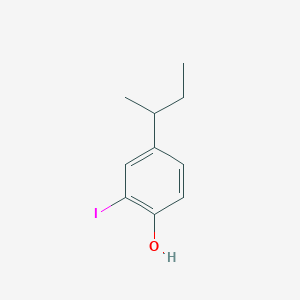
![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
![2,3-Dihydro-N,N-dimethylpyrazolo[5,1-b]oxazole-3-methanamine](/img/structure/B13930314.png)

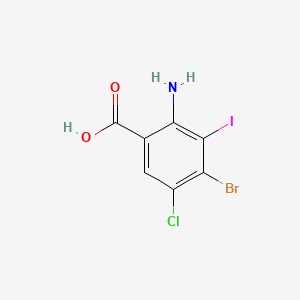

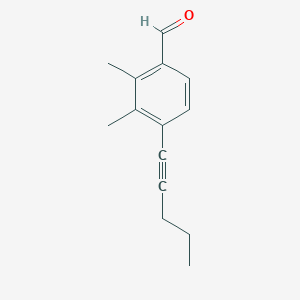
![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-, methyl ester](/img/structure/B13930340.png)
![Ethyl 8-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13930345.png)
